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Introduction

Carbenoxolone (CBX), a disodium salt derivative of glycyrrhetinic acid, is widely utilized in
electrophysiological studies as a potent, albeit non-specific, blocker of gap junctions and
pannexin/connexin hemichannels.[1][2] Its application has been instrumental in elucidating the
roles of electrical synapses and hemichannels in various physiological and pathological
processes, including neuronal synchronization, synaptic plasticity, and epileptiform activity.[1][3]
However, the optimal concentration of Carbenoxolone is highly dependent on the experimental
preparation, the specific channels being targeted, and the desired outcome. Furthermore,
researchers must be cognizant of its off-target effects, which can influence experimental
results.[1][4][5] These application notes provide a comprehensive guide to selecting the
appropriate concentration of Carbenoxolone for various electrophysiological applications, along
with detailed experimental protocols.

Mechanism of Action

Carbenoxolone's primary mechanism of action in electrophysiology is the blockade of gap
junction channels and pannexin-1 (Panx1) hemichannels.[6] Gap junctions are intercellular
channels that mediate direct electrical and metabolic coupling between adjacent cells, while
hemichannels provide a conduit for communication between the intracellular and extracellular
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environments. By blocking these channels, Carbenoxolone can effectively uncouple cells and
inhibit the release of signaling molecules like ATP.[7] It is important to note that Carbenoxolone
is considered a "dirty drug” due to its effects on other ion channels and receptors, including
voltage-gated calcium channels and GABA-A receptors, particularly at higher concentrations.[1]

Data Presentation: Carbenoxolone Concentration
and Electrophysiological Effects

The following tables summarize the effective concentrations of Carbenoxolone and its
observed effects in various electrophysiological preparations.
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Carbenoxolon

. Observed
Preparation Target e Reference
. Effect
Concentration
Mouse Reduction to
_ AMPA Receptor-
Hippocampal ] 10 uM 80.0 £ 2.2% of [4]
o mediated EPSCs
Neurons (in vitro) control
Reduction to
50 uM 79.2 + 3.3% of [4]
control
Reduction to
100 pM 63.3 + 4.5% of [4]
control
Mouse Reduction to
_ NMDA Receptor-
Hippocampal ] 100 pMm 69.1 £ 3.2% of [4]
o mediated EPSCs
Neurons (in vitro) control
Mouse GABAA Reduction to
Hippocampal Receptor- 10 uM 81.2 £ 3.9% of [4]
Neurons (in vitro) mediated IPSCs control
Reduction to
50 uM 60.0 + 6.7% of [4]
control
Reduction to
100 pM 49.8 + 5.7% of [4]
control
Mouse , ,
) Action Potential Increase of 11.4
Hippocampal ) 50 uM [4]
o Width +1.9%
Neurons (in vitro)
Increase of 24.5
100 uM [4]
+2.9%
i 50% reduction in
Rat Hippocampal  Astrocyte Gap 220+ 41 uM )
) _ functional gap [819]
Slices Junctions (IC50) ) )
junctions
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Significant
300 uM reduction in gap [819]

junction current

_ 21+ 3%
Rabbit ) .
) Gap Junction decrease in
Ventricular ) 50 uM ) [10]
Coupling coupling
Myocytes
conductance
Undetectable
Type Il Taste ATP Release
] 5-10 pM levels of ATP [7]
Receptor Cells (Pannexin-1)
release
~27% reduction
Human Wavefront - )
) ) ) in Right Atrium,
Myocardium (in Propagation 100 mg (oral) o [11]
) ) ~23% in Right
Vivo) Velocity i
Ventricle
Mouse Long-Term o
. o Reduction in LTP
Hippocampal Potentiation 10 uM ] ) [12]
) induction
Slices (LTP)
Abolition of
50-100 pM tetanus-induced [12]
LTP

Experimental Protocols
Whole-Cell Patch-Clamp Recording in Cultured Neurons

This protocol is adapted from studies investigating the effects of Carbenoxolone on synaptic
transmission in cultured mouse hippocampal neurons.[4]

A. Cell Culture:
» Prepare glial micro-island cultures on glass coverslips.
o Plate dissociated hippocampal neurons from PO-P1 mice onto the glial islands.

e Maintain cultures in complete media, replacing half the media weekly.
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B. Electrophysiological Recording:

Use neurons cultured for 6-15 days in vitro (DIV).

o Perfuse the recording chamber with an extracellular solution containing (in mM): 168 NaCl,
2.4 KCI, 10 HEPES, 10 glucose, and 1.3 CaClI2 (pH 7.4; 325 mOsm).

o Pull recording electrodes from borosilicate glass with resistances of 2.5-5 MQ.

« Fill electrodes with an intracellular solution containing (in mM): 140 K-gluconate, 8 NaCl, 2
MgCl2, 10 EGTA, 10 HEPES, 2 Na2ATP, and 0.1 Na2GTP (pH 7.4; 320 mOsm).

o Establish a whole-cell patch-clamp configuration on a neuron.
» For voltage-clamp recordings, hold the membrane potential at -70 mV.

o Evoke excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs)
by brief depolarization of the soma or an adjacent neuron.

C. Carbenoxolone Application:

o Prepare a stock solution of Carbenoxolone disodium salt in water (e.g., 50 mM).[4] Store
at 4°C for up to 4 weeks.

 Dilute the stock solution in the extracellular solution to the desired final concentration (e.g.,
10, 50, or 100 pM).

o Apply Carbenoxolone via a gravity-fed perfusion system with the application pipette
positioned near the recorded neuron.

o Record baseline synaptic activity before, during, and after Carbenoxolone application. Note
that washout of Carbenoxolone's effects can be slow and incomplete.[4]

Field Potential Recording in Brain Slices

This protocol is suitable for studying the effects of Carbenoxolone on network activity and long-
term potentiation (LTP) in acute hippocampal slices.[12]
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A. Slice Preparation:

Anesthetize and decapitate an adult mouse or rat.

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid
(aCSF) containing (in mM): 125 NaCl, 2.5 KClI, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1
MgCI2, and 10 glucose.

Prepare 300-400 um thick hippocampal slices using a vibratome.

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

B. Electrophysiological Recording:
o Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

o Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in
the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials
(FEPSPs).

¢ Deliver baseline stimuli to evoke stable fEPSPs.

C. Carbenoxolone Application and LTP Induction:

Dissolve Carbenoxolone in aCSF to the desired concentration (e.g., 10, 50, or 100 uM).

Bath-apply the Carbenoxolone-containing aCSF to the slice for a predetermined period (e.g.,
15-30 minutes) before LTP induction.

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of

100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude
and stability of LTP.

Mandatory Visualizations
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Caption: Carbenoxolone's mechanism of action.
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Caption: General experimental workflow.

Conclusion
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The selection of an optimal Carbenoxolone concentration is a critical step in designing
electrophysiological experiments. A thorough understanding of its dose-dependent effects on
various targets is essential for accurate data interpretation. While concentrations in the range
of 10-50 uM may be sufficient for studying effects on synaptic transmission and pannexin
channels, higher concentrations (50-300 uM) are often required to effectively block gap
junctions. Researchers should always consider the potential for off-target effects and, where
possible, use more specific pharmacological tools or genetic approaches to validate findings
obtained with Carbenoxolone. These application notes and protocols provide a starting point for
researchers to develop and optimize their experimental designs for investigating the roles of
gap junctions and hemichannels in the nervous system and other electrically active tissues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbenoxolone-disodium-salt-for-electrophysiology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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